3-Fluoro-2-methoxy-5-nitropyridine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

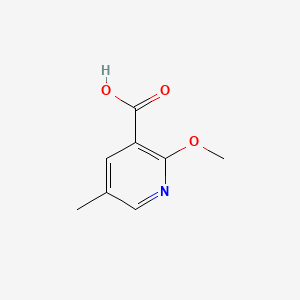

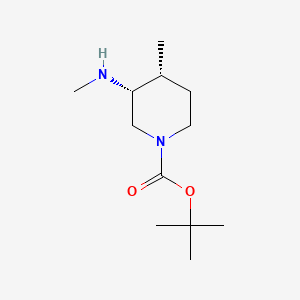

3-Fluoro-2-methoxy-5-nitropyridine is a biochemical reagent . It can be used as a biological material or organic compound for life science related research . It is also considered a specialty product for proteomics research applications .

Synthesis Analysis

The synthesis of fluorinated pyridines, such as 3-Fluoro-2-methoxy-5-nitropyridine, has been a topic of interest in recent literature . The methods of synthesis of 2-, 3-, 4-fluoropyridines, di-, tri-, polyfluoropyridines, perfluoroalkylpyridines, and also fluoropyridines fused with carbo-, heterocycles are presented . The reaction of pyridine and substituted pyridines with N2O5 in an organic solvent gives the N-nitropyridinium ion . When this is reacted with SO2/HSO3– in water, 3-nitropyridine is obtained .

Molecular Structure Analysis

The molecular structure of 3-Fluoro-2-methoxy-5-nitropyridine can be represented by the molecular formula C6H5FN2O3 . The molecular weight of this compound is 142.09 .

Chemical Reactions Analysis

The reaction mechanism of nitropyridines is not an electrophilic aromatic substitution, but one in which the nitro group migrates from the 1-position to the 3-position by a [1,5] sigmatropic shift . From 4-aminopyridine, imidazo[4,5-c]pyridines have been synthesized .

Wissenschaftliche Forschungsanwendungen

Fluorinated Compounds in Cancer Research

Fluorinated compounds, such as fluoropyrimidines, have been pivotal in cancer chemotherapy. Studies highlight the clinical applications of fluorinated compounds like 5-fluorouracil (5-FU) in treating various cancers, underscoring their importance in palliative care for advanced cancer patients, especially in tumors of the breast and gastrointestinal tract (Heidelberger & Ansfield, 1963). The development of oral prodrugs for 5-FU, aiming to improve efficacy and reduce toxicity, represents a significant advancement in the treatment of solid tumors (Malet-Martino & Martino, 2002).

Metallation of Heteroaromatic Compounds

The metallation of π-deficient heterocyclic compounds, including studies on the regioselectivity of fluoropyridine metallation, is crucial for synthesizing various substituted pyridines. This research offers insights into the kinetic or thermodynamic control of metallation, benefiting the synthesis of complex organic molecules (Marsais & Quéguiner, 1983).

Fluorinated Liquid Crystals

The unique properties of fluorinated liquid crystals for commercial applications are noteworthy. The inclusion of the fluoro substituent in liquid crystal materials modifies crucial physical properties, such as melting points and mesophase morphology, which are essential for the development of display technologies (Hird, 2007).

Nanomaterials for Sensing Applications

Fluorinated compounds play a significant role in creating efficient luminescent probes for detecting toxic and hazardous materials. These materials' amphiphilic nature and self-assembled geometry make them suitable for sensing applications, including the detection of nitroaromatic and nitramine explosives, highlighting their potential in forensic science (Paria et al., 2022).

Safety And Hazards

Zukünftige Richtungen

While specific future directions for 3-Fluoro-2-methoxy-5-nitropyridine are not explicitly mentioned in the available literature, the development of fluorinated chemicals has been steadily increased . High availability of the fluorinated synthetic blocks and the effective fluorinating reagents, the widely reliable fluorination technology, and the accumulation of basic and advanced knowledge of the fluorine chemistry rapidly accelerated developments in this field .

Eigenschaften

IUPAC Name |

3-fluoro-2-methoxy-5-nitropyridine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5FN2O3/c1-12-6-5(7)2-4(3-8-6)9(10)11/h2-3H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFNDIYBLZYOOQU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=N1)[N+](=O)[O-])F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5FN2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10743178 |

Source

|

| Record name | 3-Fluoro-2-methoxy-5-nitropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10743178 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.11 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Fluoro-2-methoxy-5-nitropyridine | |

CAS RN |

1279814-95-7 |

Source

|

| Record name | 3-Fluoro-2-methoxy-5-nitropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10743178 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-Chloro-2-methylfuro[3,2-d]pyrimidine](/img/structure/B571797.png)

![4'-Hydroxy-N,N-dimethyl-[1,1'-biphenyl]-4-sulfonamide](/img/structure/B571798.png)

![2,8-Diazaspiro[4.5]decane-8-carboxylic acid, 7-methyl-3-oxo-, phenylmethyl ester, (5R,7S)-rel-](/img/structure/B571802.png)